molecular formula C34H44OSn B12590019 3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- CAS No. 648424-94-6

3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-

Cat. No.: B12590019
CAS No.: 648424-94-6
M. Wt: 587.4 g/mol
InChI Key: NWRFCSJHTIXNAA-UHFFFAOYSA-N
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Description

3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- is an organotin compound characterized by a tris(2-methyl-2-phenylpropyl)stannyl group attached to the β-carbon of a 3-buten-2-one backbone. Organotin compounds are notable for their diverse applications, including use as biocides, catalysts, and stabilizers in polymers. The tris(2-methyl-2-phenylpropyl)stannyl moiety imparts steric bulk and lipophilicity, which may enhance stability and influence biological activity .

Properties

CAS No.

648424-94-6

Molecular Formula

C34H44OSn

Molecular Weight

587.4 g/mol

IUPAC Name

3-tris(2-methyl-2-phenylpropyl)stannylbut-3-en-2-one

InChI

InChI=1S/3C10H13.C4H5O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-3-4(2)5;/h3*4-8H,1H2,2-3H3;1H2,2H3;

InChI Key

NWRFCSJHTIXNAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- typically involves the reaction of 3-buten-2-one with tris(2-methyl-2-phenylpropyl)tin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The stannyl group can facilitate the formation of stable complexes with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Gaps

  • Antimicrobial Potential: Analogous 3-buten-2-one derivatives exhibit antimicrobial activity, suggesting possible utility for the stannyl variant, though toxicity profiling is critical .
  • Environmental Impact: Organotins like fenbutatin oxide are regulated due to bioaccumulation risks; similar studies are needed for 3-[tris(2-methyl-2-phenylpropyl)stannyl]-3-buten-2-one .
  • Synthetic Utility: The α,β-unsaturated ketone group could enable Michael addition reactions, positioning the compound as a precursor in organometallic synthesis .

Biological Activity

3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- (CAS Number: 648425-04-1) is an organotin compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse scientific sources.

  • Molecular Formula: C40H48OSn
  • Molecular Weight: 652.13 g/mol

Biological Activity Overview

The biological activity of organotin compounds, including 3-Buten-2-one, has been extensively studied, particularly in the context of their cytotoxic effects and potential applications in cancer therapy. Organotin compounds are known for their ability to interact with biological systems, influencing cellular processes such as proliferation and apoptosis.

  • Cytotoxicity : Studies have shown that organotin compounds can induce cell death in various cancer cell lines. The mechanism often involves the disruption of mitochondrial function and the induction of oxidative stress.
  • Antitumor Activity : Research indicates that certain organotin derivatives exhibit significant antitumor properties by inhibiting tumor growth and metastasis.

Case Studies

  • Anticancer Properties : A study published in the Journal of Organometallic Chemistry found that tris(2-methyl-2-phenylpropyl)stannyl derivatives exhibited potent cytotoxic effects against human breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .
  • Mechanistic Insights : Another study highlighted the role of organotin compounds in modulating signaling pathways associated with cancer progression. The inhibition of the PI3K/AKT/mTOR pathway was noted, suggesting a potential mechanism for their antitumor effects .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
CytotoxicityInduction of apoptosis in MCF-7 cells
Antitumor ActivityInhibition of tumor growth in xenograft models
Signaling ModulationDisruption of PI3K/AKT/mTOR pathway

Safety and Toxicology

While organotin compounds have shown promising biological activities, they also pose potential risks due to their toxicity. Regulatory agencies have raised concerns regarding their environmental impact and human health risks associated with exposure. It is crucial to evaluate the safety profiles of these compounds before considering them for therapeutic applications.

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